molecular formula C20H14ClF2NO3S B11658961 Thiophene-3-carboxylic acid, 2-(2-chloro-4,5-difluorobenzoylamino)-4-phenyl-, ethyl ester

Thiophene-3-carboxylic acid, 2-(2-chloro-4,5-difluorobenzoylamino)-4-phenyl-, ethyl ester

Cat. No.: B11658961
M. Wt: 421.8 g/mol
InChI Key: ZOUAWCQQQLJAJE-UHFFFAOYSA-N
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Description

ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including an ethyl ester, a chlorodifluorobenzamido group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Chlorodifluorobenzamido Group: This step involves the reaction of the thiophene derivative with 2-chloro-4,5-difluorobenzoic acid under appropriate conditions to form the benzamido group.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and a suitable catalyst to form the ethyl ester.

    Phenyl Substitution:

Industrial Production Methods

Industrial production of ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorodifluorobenzamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    2-Chloro-4,5-difluorobenzoic acid: A precursor in the synthesis of the target compound.

    4-[3-(2-Chloro-4,5-difluoro-benzoyl)ureido]-3-trifluoromethoxybenzoic acid:

The uniqueness of ETHYL 2-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H14ClF2NO3S

Molecular Weight

421.8 g/mol

IUPAC Name

ethyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H14ClF2NO3S/c1-2-27-20(26)17-13(11-6-4-3-5-7-11)10-28-19(17)24-18(25)12-8-15(22)16(23)9-14(12)21/h3-10H,2H2,1H3,(H,24,25)

InChI Key

ZOUAWCQQQLJAJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F

Origin of Product

United States

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